3-Amino-4,4,4-trifluorobutan-1-ol
Overview
Description
3-Amino-4,4,4-trifluorobutan-1-ol is an organic compound characterized by the presence of an amino group (-NH2) and three fluorine atoms attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,4,4-trifluorobutan-1-ol typically involves the fluorination of butan-1-ol followed by amination. One common method is the reaction of 4,4,4-trifluorobutan-1-ol with ammonia under high pressure and temperature conditions. Another approach involves the use of trifluoromethylating agents to introduce the trifluoromethyl group, followed by amination.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and catalysts to facilitate the fluorination and amination steps. The production is carried out under controlled conditions to minimize by-products and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4,4,4-trifluorobutan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Results in the formation of alcohols or amines.
Substitution: Leads to the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4,4,4-trifluorobutan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-4,4,4-trifluorobutan-1-ol exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating their activity. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
3-Amino-4,4,4-trifluorobutan-1-ol is unique due to its trifluoromethyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:
4,4,4-Trifluorobutan-1-ol: Lacks the amino group.
3-Aminobutan-1-ol: Lacks the trifluoromethyl group.
4,4,4-Trifluorobutan-1-amine: Has an amino group but in a different position.
Properties
IUPAC Name |
3-amino-4,4,4-trifluorobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO/c5-4(6,7)3(8)1-2-9/h3,9H,1-2,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHWBCZMCVRCST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914223-46-4 | |
Record name | 3-amino-4,4,4-trifluorobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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